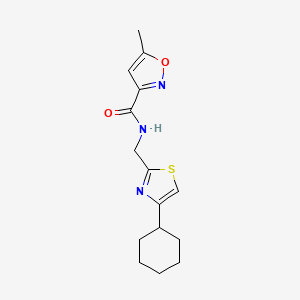![molecular formula C15H18N2OS B2645847 [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone CAS No. 1424540-04-4](/img/structure/B2645847.png)
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include the type of reaction, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, and NMR spectra .Scientific Research Applications
Medicinal Chemistry Applications
- Antimalarial Activity : Compounds structurally related have shown promising antimalarial activity against Plasmodium berghei in mice, with potential for clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
- Neurokinin-1 Receptor Antagonism : Analogous compounds with high affinity and oral activity as h-NK(1) receptor antagonists have been developed, showing effectiveness in pre-clinical tests relevant to emesis and depression, highlighting their therapeutic potential (Harrison et al., 2001).
- Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized for enhanced skin permeation, indicating the utility of such structures in developing more effective topical formulations (Rautio et al., 2000).
Corrosion Inhibition
- Protection of Iron in Saline Environments : Thiomorpholin-4-ylmethyl-phosphonic acid and similar compounds have been studied for their inhibitory effects on the corrosion of iron in saline solutions, demonstrating high efficiency and potential for industrial applications in corrosion protection (Amar et al., 2006).
Chemical Synthesis and Material Science
- Advanced Material Synthesis : Research into homoleptic cyclometalated iridium complexes, with structural motifs similar to the target compound, shows applications in organic light-emitting diodes (OLEDs), indicating the role such compounds can play in developing new materials for electronics (Tsuboyama et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-16-14-5-4-13(11-12(14)2)15(18)17-7-9-19-10-8-17/h1,4-5,11,16H,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFTSHMPYDEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)
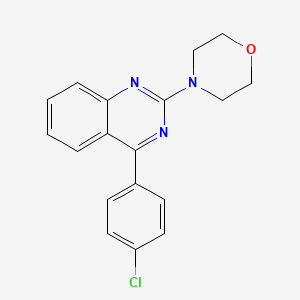
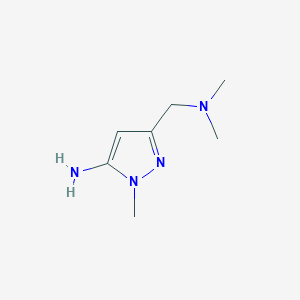
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
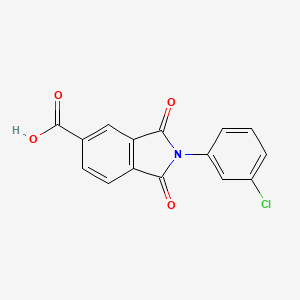
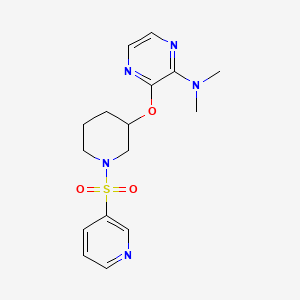
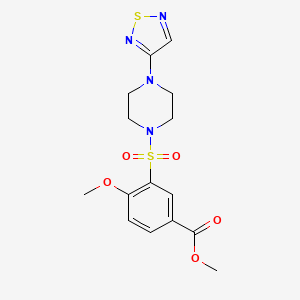

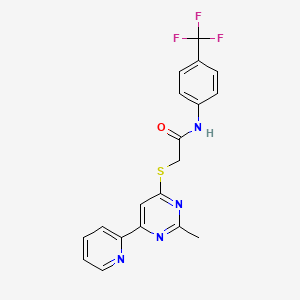

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
